molecular formula C5H8N2O B14165796 N,5-Dimethyloxazol-2-amine

N,5-Dimethyloxazol-2-amine

Cat. No.: B14165796
M. Wt: 112.13 g/mol
InChI Key: LCGRVXMZJRZUIF-UHFFFAOYSA-N
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Description

N,5-Dimethyloxazol-2-amine is a heterocyclic compound with the molecular formula C5H8N2O It is a derivative of oxazole, characterized by the presence of an amine group at the second position and methyl groups at the N and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-Dimethyloxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methylpropanenitrile with acetic anhydride, followed by cyclization to form the oxazole ring. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: N,5-Dimethyloxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

    Substitution: The amine group and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized oxazoles.

Scientific Research Applications

N,5-Dimethyloxazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,5-Dimethyloxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4,5-Dimethyloxazol-2-amine: Similar in structure but with different substitution patterns.

    N-methylbenzo[d]oxazol-2-amine: Another oxazole derivative with distinct biological activity.

    N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: A compound with a different heterocyclic core but similar functional groups.

Uniqueness: N,5-Dimethyloxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

N,5-dimethyl-1,3-oxazol-2-amine

InChI

InChI=1S/C5H8N2O/c1-4-3-7-5(6-2)8-4/h3H,1-2H3,(H,6,7)

InChI Key

LCGRVXMZJRZUIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)NC

Origin of Product

United States

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